Superior In Vitro COX-2 Inhibitory Potency and Selectivity Index Versus Celecoxib
COX-2-IN-21 (Compound 5c) demonstrates a lower IC50 for COX-2 inhibition and a higher COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) compared to the reference drug celecoxib, indicating enhanced target engagement and reduced off-target COX-1 inhibition [1].
| Evidence Dimension | COX-2 inhibitory activity (IC50) and COX-2 selectivity index (SI) |
|---|---|
| Target Compound Data | IC50 = 0.039 μM; SI = 317.95 |
| Comparator Or Baseline | Celecoxib: IC50 = 0.040 μM; SI = 282.22 |
| Quantified Difference | COX-2-IN-21 exhibits a 2.5% lower IC50 (0.039 vs 0.040 μM) and a 1.13-fold higher selectivity index (317.95 vs 282.22). |
| Conditions | In vitro enzyme inhibition assay using recombinant human COX-1 and COX-2 enzymes. |
Why This Matters
The higher selectivity index suggests a potentially lower risk of gastrointestinal adverse effects associated with COX-1 inhibition, a key differentiator for long-term anti-inflammatory studies.
- [1] Labib, M. B., Fayez, A. M., EL-Nahass, E.-S., Awadallah, M., & Halim, P. A. (2020). Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study. Bioorganic Chemistry, 104, 104308. View Source
